molecular formula C19H17FN2O2 B2873738 N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952978-02-8

N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2873738
CAS No.: 952978-02-8
M. Wt: 324.355
InChI Key: ZOOCLNWFAIHFPQ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is an acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 4-fluorophenyl group and an acetamide side chain linked to a 2-ethylphenyl moiety. Its molecular formula is C₁₉H₁₇FN₂O₂, with a molecular weight of 324.35 g/mol. The compound’s structure combines lipophilic (2-ethylphenyl) and electron-deficient (4-fluorophenyl) aromatic systems, which may enhance membrane permeability and metabolic stability. Acetamide derivatives are widely explored in medicinal chemistry for their enzyme inhibitory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-13-5-3-4-6-17(13)21-19(23)12-16-11-18(24-22-16)14-7-9-15(20)10-8-14/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOCLNWFAIHFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or tool compound.

    Medicine: Possible development as a pharmaceutical agent due to its isoxazole core, which is known for various biological activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with its analogs based on heterocyclic cores, substituents, molecular formulas, and applications:

Compound Name (IUPAC) Heterocyclic Core Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Applications/Activity Reference ID
N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide 1,2-oxazole 4-fluorophenyl, 2-ethylphenyl C₁₉H₁₇FN₂O₂ 324.35 Not explicitly stated (potential therapeutic) N/A
N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-oxadiazole 5-methyloxazole, sulfanyl, fluorobenzyl C₁₅H₁₃FN₄O₃S 348.35 Antimicrobial research
Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) 1,3,4-thiadiazole Trifluoromethyl, isopropyl C₁₄H₁₃F₄N₃O₂S 363.33 Herbicide (FOE 5043)
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-triazole tert-butylphenyl, methoxyphenyl, sulfanyl C₂₆H₂₆FN₃O₂S 471.57 Not explicitly stated (heterocyclic drug design)
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole Pyridyl, fluorophenyl C₁₆H₁₂FN₃OS 313.35 Mycobacterial enzyme inhibition (PyrG/PanK)
N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide 1,2-oxazole Cyclohexyl(methyl)amino, methoxy C₂₂H₃₀FN₃O₃ 419.49 Screening compound (unknown target)

Key Research Findings and Functional Insights

Triazole derivatives () exhibit higher conformational flexibility, improving binding to diverse biological targets .

Substituent Effects :

  • The 4-fluorophenyl group, common to the target compound and , enhances electron-withdrawing effects, stabilizing the molecule against oxidative metabolism.
  • Sulfanyl groups () may act as hydrogen bond acceptors or participate in disulfide bonding, influencing target affinity .
  • Trifluoromethyl (flufenacet) and pyridyl (GSK1570606A) substituents improve lipophilicity and bioavailability, critical for herbicidal and antibacterial activities, respectively .

Biological Activity and Applications: Antimicrobial Potential: Analogs with oxadiazole () and thiazole () cores show promise in targeting bacterial enzymes, suggesting the target compound may share similar mechanisms . Herbicidal vs. Therapeutic Use: Flufenacet’s thiadiazole-trifluoromethyl design is optimized for herbicidal action, while the target’s simpler oxazole structure may prioritize therapeutic safety .

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